molecular formula C9H8BrNOS B6213786 8-bromo-1,2,3,5-tetrahydro-4,1-benzothiazepin-2-one CAS No. 2731009-70-2

8-bromo-1,2,3,5-tetrahydro-4,1-benzothiazepin-2-one

Cat. No.: B6213786
CAS No.: 2731009-70-2
M. Wt: 258.1
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Description

8-bromo-1,2,3,5-tetrahydro-4,1-benzothiazepin-2-one is a heterocyclic compound that contains a bromine atom and a benzothiazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-1,2,3,5-tetrahydro-4,1-benzothiazepin-2-one typically involves the bromination of a precursor compound followed by cyclization. One common method involves the use of 2-aminothiophenol and 2-bromoacetophenone as starting materials. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired benzothiazepine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of specific solvents, catalysts, and temperature control to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

8-bromo-1,2,3,5-tetrahydro-4,1-benzothiazepin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

8-bromo-1,2,3,5-tetrahydro-4,1-benzothiazepin-2-one has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of cardiovascular diseases and as an antihypertensive drug.

    Biological Research: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 8-bromo-1,2,3,5-tetrahydro-4,1-benzothiazepin-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one: Another brominated benzothiazepine with similar structural features.

    7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one: A related compound with different substituents on the benzothiazepine ring.

Uniqueness

8-bromo-1,2,3,5-tetrahydro-4,1-benzothiazepin-2-one is unique due to its specific bromine substitution and the resulting chemical properties

Properties

CAS No.

2731009-70-2

Molecular Formula

C9H8BrNOS

Molecular Weight

258.1

Purity

95

Origin of Product

United States

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